3-Methyl-1,5-dioxaspiro[5.5]undecane
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Overview
Description
3-Methyl-1,5-dioxaspiro[5.5]undecane is a chemical compound with the molecular formula C11H20O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is also known as 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spiro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Hydroxylating agents (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or hydroxylated derivatives
Scientific Research Applications
3-Methyl-1,5-dioxaspiro[5.5]undecane has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with enzymes and receptors in a distinct manner, potentially leading to various biological effects. For example, its interaction with microbial enzymes can inhibit their activity, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
- 3,9-Disubstituted-spiro[5.5]undecane derivatives
Uniqueness
3-Methyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific methyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and interaction with molecular targets compared to other similar spiro compounds .
Properties
CAS No. |
223421-39-4 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-methyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C10H18O2/c1-9-7-11-10(12-8-9)5-3-2-4-6-10/h9H,2-8H2,1H3 |
InChI Key |
KPXZIMVOZUKBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(CCCCC2)OC1 |
Origin of Product |
United States |
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